molecular formula C20H17N3O B14671815 4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one CAS No. 38501-47-2

4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one

Cat. No.: B14671815
CAS No.: 38501-47-2
M. Wt: 315.4 g/mol
InChI Key: KAANMDGMMIZPIG-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes both hydrazinylidene and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-methylphenylhydrazine with an appropriate cyclohexa-2,5-dienone derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene and phenylimino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinylidene and phenylimino derivatives.

Scientific Research Applications

4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
  • 4-[2-(Arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones

Uniqueness

4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one is unique due to the presence of both hydrazinylidene and phenylimino groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

CAS No.

38501-47-2

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

4-[(4-methylphenyl)diazenyl]-2-(phenyliminomethyl)phenol

InChI

InChI=1S/C20H17N3O/c1-15-7-9-18(10-8-15)22-23-19-11-12-20(24)16(13-19)14-21-17-5-3-2-4-6-17/h2-14,24H,1H3

InChI Key

KAANMDGMMIZPIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NC3=CC=CC=C3

Origin of Product

United States

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